1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique structural features, which include a highly strained three-membered ring system. The presence of chloro and fluoro substituents on the phenyl ring and a chloromethyl group on the bicyclo[1.1.1]pentane core adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzene and [1.1.1]propellane.
Reaction Conditions: The key step involves the reaction of 2-chloro-6-fluorobenzene with [1.1.1]propellane under photochemical conditions to form the bicyclo[1.1.1]pentane core.
Industrial production methods for this compound are not well-documented, but the continuous flow synthesis of bicyclo[1.1.1]pentane derivatives has been developed to provide gram quantities of these compounds efficiently .
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions using reagents like potassium permanganate or reduction reactions using lithium aluminum hydride.
Photochemical Reactions: The bicyclo[1.1.1]pentane core is known to undergo photochemical transformations, which can lead to the formation of various functionalized derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery.
Material Science: The high strain energy of the bicyclo[1.1.1]pentane core makes it an interesting candidate for the development of new materials with unique mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its distinct chemical features.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the chloro and fluoro substituents may enhance binding affinity and selectivity for these targets .
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:
1-(2-Fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane: Similar structure but lacks the chloro substituent on the phenyl ring.
1-(2-Chlorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane: Similar structure but lacks the fluoro substituent on the phenyl ring.
1-(2-Chloro-6-fluorophenyl)-3-methylbicyclo[1.1.1]pentane: Similar structure but has a methyl group instead of a chloromethyl group.
The uniqueness of 1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[11
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F/c13-7-11-4-12(5-11,6-11)10-8(14)2-1-3-9(10)15/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZGBMBUYPNXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC=C3Cl)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.